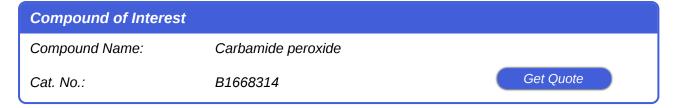


# Physicochemical Properties of Carbamide Peroxide Crystals: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **carbamide peroxide** crystals. **Carbamide peroxide**, an adduct of urea and hydrogen peroxide, is a stable, solid source of hydrogen peroxide with wide applications in the pharmaceutical, cosmetic, and chemical industries. Understanding its fundamental properties is crucial for formulation development, stability assessment, and quality control.

# **Chemical and Physical Properties**

**Carbamide peroxide** is a white crystalline solid that is readily soluble in water.[1][2] Upon dissolution, it dissociates into urea and hydrogen peroxide, with the latter being the active agent for its bleaching and disinfectant properties.[2][3]

**General Properties** 

Property	Value	References	
Chemical Formula	CH <sub>6</sub> N <sub>2</sub> O <sub>3</sub> (or CH <sub>4</sub> N <sub>2</sub> O·H <sub>2</sub> O <sub>2</sub> )	[4][5]	
Molecular Weight	94.07 g/mol	[4][6]	
Appearance	White crystalline solid, powder, colorless needles, or small platelets	[1][3]	
Odor	Odorless	[6]	



## **Thermal Properties**

The thermal behavior of **carbamide peroxide** is critical for its handling and storage. It exhibits a relatively sharp melting point, which is often accompanied by decomposition.

Property	Value	References
Melting Point	75-85 °C (decomposes)	[4][6]
90-93 °C (decomposes)	[7][8]	
Decomposition Temperature	90-93 °C	[6]
Decomposes with moisture at ~40 °C	[4]	
Thermal decomposition becomes significant above 82°C	[9]	

# **Solubility**

**Carbamide peroxide** demonstrates good solubility in water, which increases with temperature.

Solvent	Solubility	Temperature	References
Water	≥ 100 mg/mL	20 °C (68 °F)	[4][5]
Water	500 g/L	20 °C	[3][7]
Water	730 g/L	40 °C	[3]

# **Stability and Storage**

Carbamide peroxide is more stable in its solid form compared to aqueous solutions of hydrogen peroxide.[2][10] However, it is sensitive to moisture, heat, and light.[4][11] For long-term stability, it should be stored in tight, light-resistant containers and protected from excessive heat.[12] Refrigeration can enhance the stability of both the raw material and its gel formulations.[13][14]



# **Crystal Structure**

**Carbamide peroxide** forms a crystalline solid where hydrogen peroxide molecules are incorporated into the urea crystal lattice through hydrogen bonding.[3] Neutron diffraction studies have confirmed the 1:1 stoichiometric adduct of urea and hydrogen peroxide.[3][4] X-ray diffraction (XRD) is a key technique for characterizing its crystalline structure.

# **Experimental Protocols**Determination of Carbamide Peroxide Content by Iodometric Titration

This method is based on the oxidation of iodide to iodine by the hydrogen peroxide released from **carbamide peroxide**, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.

#### Materials:

- Carbamide Peroxide sample
- Deionized water
- Glacial acetic acid
- Potassium iodide (KI)
- Ammonium molybdate solution
- 0.1 N Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) standard solution
- Starch indicator solution
- 500 mL lodine flask
- Burette
- Analytical balance

#### Procedure:



- Accurately weigh approximately 100 mg of the Carbamide Peroxide sample and transfer it to a 500-mL iodine flask.
- Add 25 mL of deionized water to dissolve the sample.
- Add 5 mL of glacial acetic acid and mix the solution.
- Add 2 g of potassium iodide and 1 drop of ammonium molybdate solution to the flask.
- Stopper the flask and allow it to stand in the dark for 10 minutes.
- Titrate the liberated iodine with 0.1 N sodium thiosulfate solution.
- As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue color.
- Continue the titration with sodium thiosulfate until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Each mL of 0.1 N sodium thiosulfate is equivalent to 4.704 mg of CH<sub>6</sub>N<sub>2</sub>O<sub>3</sub>.[4][15]

## **Thermal Analysis**

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion/decomposition of **carbamide peroxide**.

Instrument: A calibrated Differential Scanning Calorimeter.

#### Procedure:

- Accurately weigh 2-5 mg of the **carbamide peroxide** crystal sample into an aluminum pan.
- Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.
- Place the sample and reference pans in the DSC cell.



- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting/decomposition temperature.

#### 3.2.2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of **carbamide peroxide** by monitoring its mass change as a function of temperature.

Instrument: A calibrated Thermogravimetric Analyzer.

#### Procedure:

- Place an accurately weighed sample (5-10 mg) of **carbamide peroxide** crystals into the TGA sample pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Record the sample weight as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs, indicating decomposition.

### X-ray Diffraction (XRD)

XRD is used to analyze the crystal structure and identify the crystalline phases of **carbamide peroxide**.

Instrument: An X-ray diffractometer with a Cu K\u03c0 radiation source.

#### Procedure:

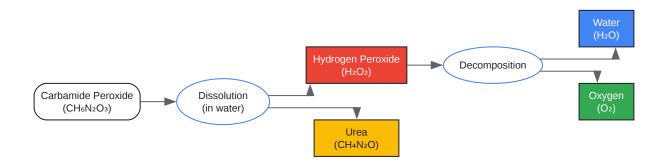
- Grind the carbamide peroxide crystals into a fine powder.
- Mount the powdered sample on a sample holder.
- Place the sample holder in the diffractometer.
- Scan the sample over a range of 2θ angles (e.g., 10-80°) at a specific scan rate.



The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, provides information about the crystal lattice parameters. A study has reported sharp peaks at 2θ angles of 15.2°, 25.1°, and 26.0°.[16][17]

# Visualizations Decomposition Pathway

The decomposition of **carbamide peroxide** is a critical aspect of its chemistry, leading to the release of its active component, hydrogen peroxide.



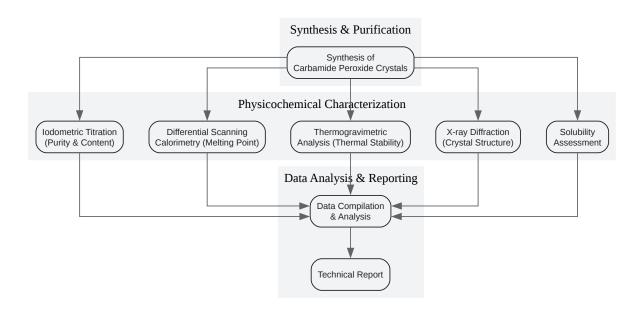
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Caption: Decomposition pathway of **carbamide peroxide** in an aqueous environment.

# **Experimental Workflow for Physicochemical Characterization**

A logical workflow is essential for the comprehensive analysis of **carbamide peroxide** crystals.





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Caption: A typical experimental workflow for the characterization of **carbamide peroxide** crystals.

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